molecular formula C9H12FNO B1406168 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine CAS No. 1427453-10-8

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine

Cat. No.: B1406168
CAS No.: 1427453-10-8
M. Wt: 169.2 g/mol
InChI Key: CYZBYKKBBXFKML-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-3-methylphenol with ethylene oxide to form 2-(2-fluoro-3-methylphenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluoro-3-methylphenoxy)ethan-1-amine
  • 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
  • 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-fluoro-3-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZBYKKBBXFKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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